molecular formula C20H22N2O3 B2581422 2-methoxy-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide CAS No. 954608-12-9

2-methoxy-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Cat. No. B2581422
CAS RN: 954608-12-9
M. Wt: 338.407
InChI Key: ZXTSPPLKGMETHV-UHFFFAOYSA-N
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Description

2-methoxy-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide, also known as MPTQ, is a chemical compound that has been widely studied for its potential applications in scientific research. MPTQ is a synthetic compound that was first synthesized in 2007 by researchers at the University of California, San Diego. Since then, it has been the subject of numerous studies exploring its mechanism of action and potential uses in various fields of research.

Scientific Research Applications

Arylamides Hybrids Development for PET Radiotracers

One study delves into the development of arylamides hybrids, combining high-affinity σ2 receptor ligands for tumor diagnosis. The research aimed to create good candidates for σ2 PET tracer development. The study found excellent σ1/σ2 selectivities when 6,7-dimethoxytetrahydroisoquinoline was linked to an o-methoxy substituted arylamide. However, the interaction with P-glycoprotein (P-gp) may limit their use in σ2 receptor PET agents for tumors overexpressing P-gp. Compound 15a, with moderate P-gp interaction, represents a significant tool for developing σ2 PET tracers useful in such tumors (Abate et al., 2011).

Novel Sigma-2 Receptor Probe

Another study introduced [3H]N-[4-(3,4-dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)butyl]-2-methoxy-5-methylbenzamide (RHM-1) as a novel sigma-2 receptor probe. The research demonstrated RHM-1's higher affinity for sigma2 receptors compared to other compounds, indicating its utility for studying sigma2 receptors in vitro. This contributes to understanding the receptor's role in various physiological and pathological processes (Xu et al., 2005).

Synthesis of Polycyclic Amides

Research on the synthesis of polycyclic amides from benzamides and alkynes via oxidative ortho C-H activation has shown potential in creating complex molecular structures. The study's methodology offers a high yield and facile synthesis approach, allowing for the efficient production of isoquinolones, a class of compounds with significant pharmacological interest. This method demonstrates the versatility and potential applications of 2-methoxy-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide in synthesizing complex molecular architectures (Song et al., 2010).

Imaging Breast Cancer with Carbon-11 Labeled Ligands

A study on carbon-11 labeled σ2 receptor ligands for imaging breast cancer highlights the compound's relevance in medical imaging. Four conformationally flexible benzamide analogs, including derivatives of the chemical compound , were synthesized and evaluated for their potential in imaging the proliferative status of breast tumors with positron emission tomography (PET). One of the radiotracers showed high tumor uptake and suitable tumor/background ratio for imaging purposes, underscoring the potential of such compounds in enhancing breast tumor diagnosis and monitoring (Tu et al., 2005).

properties

IUPAC Name

2-methoxy-N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c1-3-12-22-17-10-9-15(13-14(17)8-11-19(22)23)21-20(24)16-6-4-5-7-18(16)25-2/h4-7,9-10,13H,3,8,11-12H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXTSPPLKGMETHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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